molecular formula C14H19ClN2O2 B2887908 2-[1-(2-Amino-4-chlorobenzoyl)piperidin-2-yl]ethan-1-ol CAS No. 953892-36-9

2-[1-(2-Amino-4-chlorobenzoyl)piperidin-2-yl]ethan-1-ol

Cat. No.: B2887908
CAS No.: 953892-36-9
M. Wt: 282.77
InChI Key: VFKLFZCRLFGJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[1-(2-Amino-4-chlorobenzoyl)piperidin-2-yl]ethan-1-ol” is a chemical compound with the molecular formula C14H19ClN2O2 and a molecular weight of 282.77 . It is primarily used for research purposes .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It has a predicted melting point of 150°C and a predicted boiling point of approximately 500.6°C at 760 mmHg . The density is predicted to be approximately 1.3 g/cm3 .

Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

Compounds containing the piperidine moiety have been synthesized through microwave-assisted methods and evaluated for their antibacterial activity. One study describes the synthesis of piperidine-containing pyrimidine imines and thiazolidinones, highlighting the efficiency of microwave irradiation in promoting these reactions and the antibacterial properties of the synthesized compounds (Merugu, Ramesh, & Sreenivasulu, 2010).

Stereospecific Rearrangements in Synthesis

Stereospecific rearrangements have been observed in the synthesis of pyrrolidines and related heterocycles from cyclizations of amino alcohols with vinyl sulfones. This process involves conjugate additions of amino alcohols to vinyl sulfones, leading to the formation of substituted pyrrolidines through a series of stereospecific rearrangements (Back, Parvez, & Zhai, 2003).

Base Labile Protecting Group for Peptide Synthesis

A base labile urethane group derived from 2,2-bis(4′-nitrophenyl)ethan-1-ol has been developed as an amine protecting group, useful in peptide and glycopeptide synthesis. This protecting group can be cleaved using specific reagents, demonstrating its utility in the synthesis of complex biomolecules (Ramage et al., 1991).

Coordination Chemistry and Luminescence

Research into the coordination behavior of hexadentate N-donor Schiff bases towards zinc(II)pseudohalides has led to the synthesis of novel complexes with potential applications in luminescence. These studies explore the structural characteristics of these complexes and their luminescent properties, contributing to the development of new materials for optical applications (Ghosh et al., 2006).

Antimicrobial and Pancreatic Lipase Inhibitory Activities

Schiff bases containing piperidine and related moieties have been synthesized and evaluated for their antimicrobial activities against various bacterial strains. Additionally, these compounds have shown promising pancreatic lipase inhibitory activities, indicating their potential in the development of treatments for conditions such as obesity (Warad et al., 2020).

Properties

IUPAC Name

(2-amino-4-chlorophenyl)-[2-(2-hydroxyethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c15-10-4-5-12(13(16)9-10)14(19)17-7-2-1-3-11(17)6-8-18/h4-5,9,11,18H,1-3,6-8,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKLFZCRLFGJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)C2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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